3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide
Description
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide is a complex organic compound with the molecular formula C29H24O6S This compound is known for its unique spiro structure, which consists of two rings connected through a single atom, providing it with distinct chemical and physical properties
Properties
IUPAC Name |
2-[6'-(2-hydroxyethoxy)-10',10'-dioxospiro[fluorene-9,9'-thioxanthene]-3'-yl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O6S/c30-13-15-34-19-9-11-25-27(17-19)36(32,33)28-18-20(35-16-14-31)10-12-26(28)29(25)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-12,17-18,30-31H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBDDYBMSXKKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)OCCO)S(=O)(=O)C6=C4C=CC(=C6)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro core: This involves the reaction of fluorene with thioxanthene under specific conditions to form the spiro[fluorene-9,9’-thioxanthene] core.
Introduction of hydroxyethoxy groups: The spiro core is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the hydroxyethoxy groups at the 3’ and 6’ positions.
Oxidation: The final step involves the oxidation of the sulfur atom in the thioxanthene ring to form the 10’,10’-dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding thioxanthene derivative.
Substitution: The hydroxyethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield thioxanthene derivatives.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs)
The compound has been investigated for its use as a hole transport material (HTM) in organic photovoltaic devices. Its unique structural properties contribute to enhanced charge transport and stability, making it suitable for high-efficiency solar cells. Studies have shown that devices utilizing this compound exhibit improved power conversion efficiencies due to its favorable energy levels and high charge mobility .
Organic Light Emitting Diodes (OLEDs)
In OLED technology, 3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide serves as an emissive layer or as part of the HTM. The compound's luminescent properties are beneficial for creating bright and efficient displays. Research indicates that incorporating this compound can lead to better color purity and brightness in OLEDs .
Materials Science
Polymer Composites
The compound can be used to enhance the properties of polymer composites. Its incorporation into polymer matrices improves mechanical strength and thermal stability, making these materials suitable for demanding applications in aerospace and automotive industries. The spiro structure contributes to the rigidity of the polymer network, leading to better performance under stress .
Nanocomposites
Research has explored the use of this compound in nanocomposite materials where it acts as a stabilizing agent for nanoparticles. Its ability to interact with various nanomaterials allows for the development of composites with tailored electrical and thermal properties. These materials have potential applications in sensors and energy storage devices .
Chemical Synthesis
Precursor for Functional Materials
this compound can be utilized as a precursor in the synthesis of other functional organic compounds. Its reactive hydroxyl groups allow for further chemical modifications, enabling the creation of derivatives with specific functionalities tailored for various applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide: Lacks the hydroxyethoxy groups but shares the spiro core structure.
Spiro[fluorene-9,9’-phenanthrene] 10’-one: Contains a carbonyl group instead of the sulfone group.
Spiro[benzo[2,1-b3,4-b’]dithiophene-4,4’-cyclopenta[2,1-b3,4-b’]dithiophen]-5-one: Features a different spiro core with sulfur atoms.
Uniqueness
3’,6’-Bis(2-hydroxyethoxy)spiro[fluorene-9,9’-thioxanthene] 10’,10’-dioxide is unique due to its combination of the spiro structure with hydroxyethoxy groups and a sulfone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide is a compound of increasing interest in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing available data from various studies, including case studies and research findings.
- Chemical Formula : C29H24O6S
- Molecular Weight : 500.56 g/mol
- CAS Number : 2901106-67-8
This compound features a spiro structure that combines fluorene and thioxanthene moieties, which may contribute to its biological interactions.
Antioxidant Activity
Research has indicated that compounds similar to 3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage leading to various diseases.
- Case Study : A study on related spiro compounds demonstrated their ability to scavenge free radicals effectively, suggesting that 3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] may exhibit similar properties .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The results indicate that it can induce apoptosis (programmed cell death) in certain types of cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Induces apoptosis |
| MCF-7 | 20 | Inhibits proliferation |
| A549 | 18 | Cytotoxic effect |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Anti-inflammatory Properties
In addition to its cytotoxic effects, preliminary studies suggest that 3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases.
- Research Findings : In vitro studies indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential use in managing inflammatory conditions .
The biological activity of 3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] is thought to involve several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure may facilitate the donation of hydrogen atoms to free radicals.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis.
- Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cell cycle regulation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
